N-(2-cyanoethyl)-N-ethylacetamide

Description

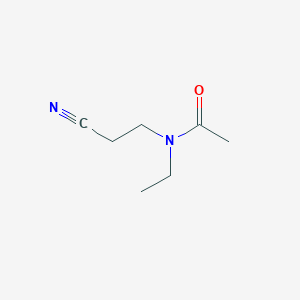

N-(2-Cyanoethyl)-N-ethylacetamide is an acetamide derivative featuring a nitrogen atom substituted with an ethyl group and a 2-cyanoethyl group.

Properties

IUPAC Name |

N-(2-cyanoethyl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9(7(2)10)6-4-5-8/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPJECGLLNCKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298724 | |

| Record name | N-(2-Cyanoethyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-91-4 | |

| Record name | N-(2-Cyanoethyl)-N-ethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-N-ethylacetamide typically involves the reaction of ethylamine with acrylonitrile, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of ethylamine to acrylonitrile, forming N-(2-cyanoethyl)ethylamine. This intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanoethyl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides or nitriles.

Scientific Research Applications

Chemistry: N-(2-cyanoethyl)-N-ethylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-ethylacetamide involves its interaction with molecular targets through its cyano and acetamide groups. The cyano group can participate in nucleophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Notes:

- N,N-Diethylacetamide () lacks the nitrile group, resulting in lower polarity and broader use as a solvent.

- Zaleplon () highlights the pharmacological relevance of N-ethylacetamide motifs in drug design, though its cyano group is part of a pyrazolopyrimidine ring rather than a side chain.

Physicochemical and Toxicological Profiles

Table 2: Comparative Properties

| Property | This compound | N,N-Diethylacetamide | N,N-Diethyl-2-cyanoacetamide |

|---|---|---|---|

| Boiling Point (°C) | ~250–300 (estimated) | 186–188 | 220–225 |

| Solubility in Water | Moderate (polar nitrile group) | Miscible | Low |

| Toxicity | Not fully characterized* | Low acute toxicity | Limited data |

| Key Reactivity | Nucleophilic nitrile participation | Inert solvent | Cyano-group reactivity |

Notes:

- The nitrile group in this compound may participate in nucleophilic additions or cyclization reactions, similar to N,N-diethyl-2-cyanoacetamide ().

- Toxicity data are sparse for cyanoethyl-substituted acetamides; however, 2-Cyano-N-[(methylamino)carbonyl]acetamide () cautions that thorough toxicological studies are lacking for such compounds.

Biological Activity

N-(2-cyanoethyl)-N-ethylacetamide is an organic compound that has garnered interest in various fields of biological research due to its potential applications as a pharmaceutical intermediate and its effects on biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and an acetamide group. Its molecular formula is CHNO, with a molecular weight of 112.13 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 112.13 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not readily available |

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to influence neurotransmitter systems similar to related compounds. For instance, N-(2-cyanoethyl)-2-phenylethylamine, a structurally similar compound, has been shown to affect concentrations of noradrenaline, dopamine, and serotonin in the brain. This suggests that this compound may also interact with these neurotransmitter systems, potentially serving as a prodrug that metabolizes into active forms that exert biological effects.

Biochemical Pathways

Research indicates that compounds containing cyano groups can modulate various biochemical pathways. For example, studies on related nitrile-containing compounds have shown their potential in the development of enzyme inhibitors. This positions this compound as a candidate for further investigation in drug development.

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, related compounds have demonstrated significant bioavailability and distribution characteristics. For instance, N-(2-cyanoethyl)-2-phenylethylamine has been shown to elevate brain concentrations of its active metabolites significantly. Understanding the pharmacokinetics of this compound will be crucial for its potential therapeutic applications.

Study 1: Neurotransmitter Modulation

A study examining the effects of nitrile-containing compounds on neurotransmitter levels highlighted that similar compounds could lead to prolonged alterations in neurotransmitter concentrations. This suggests that this compound may have comparable effects, warranting further exploration into its impact on mental health and neurological disorders.

Study 2: Enzyme Inhibition Potential

Research on enzyme inhibitors derived from nitrile compounds has indicated promising results in cancer treatment models. This opens avenues for this compound to be investigated as a potential anti-cancer agent through its ability to inhibit specific enzymes involved in tumor growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.